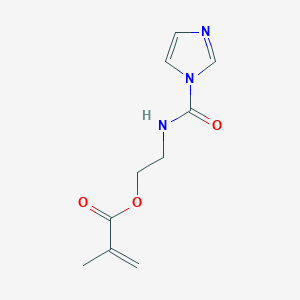
2-(imidazole-1-carbonylamino)ethyl 2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(imidazole-1-carbonylamino)ethyl 2-methylprop-2-enoate is a compound that features both an imidazole ring and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(imidazole-1-carbonylamino)ethyl 2-methylprop-2-enoate typically involves the reaction of 2-Methyl-acrylic acid with 2-[(imidazole-1-carbonyl)-amino]-ethanol under esterification conditions. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid and requires heating to reflux .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is common to optimize the esterification process .
Análisis De Reacciones Químicas
Types of Reactions
2-(imidazole-1-carbonylamino)ethyl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
2-(imidazole-1-carbonylamino)ethyl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to the presence of the imidazole ring, which can interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(imidazole-1-carbonylamino)ethyl 2-methylprop-2-enoate involves its interaction with molecular targets through the imidazole ring. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, which can affect various biochemical pathways. The ester group can undergo hydrolysis to release active metabolites that exert biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Methylimidazole: Shares the imidazole ring but lacks the ester group.
Imidazole-1-acetic acid: Contains the imidazole ring and a carboxylic acid group instead of an ester.
Uniqueness
2-(imidazole-1-carbonylamino)ethyl 2-methylprop-2-enoate is unique due to the combination of the imidazole ring and the ester group, which provides distinct chemical reactivity and potential biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propiedades
Fórmula molecular |
C10H13N3O3 |
|---|---|
Peso molecular |
223.23 g/mol |
Nombre IUPAC |
2-(imidazole-1-carbonylamino)ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H13N3O3/c1-8(2)9(14)16-6-4-12-10(15)13-5-3-11-7-13/h3,5,7H,1,4,6H2,2H3,(H,12,15) |
Clave InChI |
KRFWTVIQLLYECF-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OCCNC(=O)N1C=CN=C1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














